1-(4-Methylbenzyl)-1H-pyrazol-3-amine
Overview
Description
1-(4-Methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a 4-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s worth noting that benzyl cations, which are structurally similar, can react as brønsted acids or electron acceptors . They can also undergo nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with a wide range of biological targets and pathways .
Pharmacokinetics
A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometric method (hplc-ms) for quantification in rat plasma .
Result of Action
Similar compounds such as 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-Methoxybenzyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of a methyl group on the benzyl ring.
1-(4-Chlorobenzyl)-1H-pyrazol-3-amine: Features a chlorine atom on the benzyl ring.
Uniqueness: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZYOOWPWOYDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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